1-[4-(3-methylphenoxy)butyl]-2-propyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-METHYLPHENOXYBUTYL Bromide: This intermediate is synthesized by reacting 3-methylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Formation of Benzodiazole Core: The benzodiazole core is formed by reacting o-phenylenediamine with propyl bromide under reflux conditions.
Coupling Reaction: The final step involves coupling the 3-METHYLPHENOXYBUTYL bromide with the benzodiazole core using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted benzodiazoles.
Scientific Research Applications
1-[4-(3-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 1-[4-(2-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE
- 1-[4-(4-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE
- 1-[4-(3-ETHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE
Uniqueness: 1-[4-(3-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE is unique due to the specific positioning of the 3-methylphenoxy group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This unique structure can lead to different interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H26N2O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[4-(3-methylphenoxy)butyl]-2-propylbenzimidazole |
InChI |
InChI=1S/C21H26N2O/c1-3-9-21-22-19-12-4-5-13-20(19)23(21)14-6-7-15-24-18-11-8-10-17(2)16-18/h4-5,8,10-13,16H,3,6-7,9,14-15H2,1-2H3 |
InChI Key |
RTKAAMYXLMAOOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.